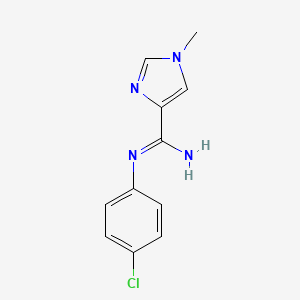

N-(4-Chlorophenyl)1-methyl-1H-imidazole-4-carboximidamide

Description

N-(4-Chlorophenyl)-1-methyl-1H-imidazole-4-carboximidamide is a synthetic heterocyclic compound featuring a 1-methylimidazole core substituted with a carboximidamide group at the 4-position and a 4-chlorophenyl moiety at the N-terminus. This structure combines electron-withdrawing (chlorophenyl) and electron-donating (methylimidazole) groups, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

N'-(4-chlorophenyl)-1-methylimidazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4/c1-16-6-10(14-7-16)11(13)15-9-4-2-8(12)3-5-9/h2-7H,1H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFHJZWYKZXHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C(=NC2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660883 | |

| Record name | N'-(4-Chlorophenyl)-1-methyl-1H-imidazole-4-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959604-71-8 | |

| Record name | N-(4-Chlorophenyl)-1-methyl-1H-imidazole-4-carboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959604-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-(4-Chlorophenyl)-1-methyl-1H-imidazole-4-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Precursors

- 4-Chlorobenzyl chloride or 4-chlorobenzyl bromide as the aryl halide source for the 4-chlorophenyl moiety.

- Imidazole or substituted imidazoles as the heterocyclic core.

- Reagents for carboximidamide introduction such as amidine derivatives or nitrile precursors.

General Synthetic Strategy

The synthesis can be divided into key stages:

Formation of the N-(4-chlorophenyl)imidazole intermediate

This step involves nucleophilic substitution or coupling reactions to attach the 4-chlorophenyl group to the imidazole nitrogen. For example, reaction of 4-chlorobenzyl halide with imidazole under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) at room temperature for extended periods (e.g., 24 hours) can yield the N-(4-chlorophenyl)imidazole intermediate.Methylation of the imidazole nitrogen

The methyl group at the 1-position of the imidazole ring can be introduced by alkylation using methyl iodide or methyl bromide in the presence of a base, ensuring selective methylation at the N1 position.Introduction of the carboximidamide group at the 4-position

The carboximidamide functionality can be introduced by converting a 4-substituted imidazole derivative bearing a suitable leaving group (e.g., halogen) or a nitrile group into the amidine. This can be achieved by reaction with an amidine reagent under controlled conditions.

Representative Synthetic Procedure

Based on analogous imidazole syntheses and modifications reported in related literature:

Step 1: N-Arylation of imidazole

To a solution of imidazole in DMF, 4-chlorobenzyl chloride and potassium carbonate are added. The mixture is stirred at room temperature for 24 hours. After completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated to yield N-(4-chlorophenyl)imidazole.Step 2: Methylation

The N-(4-chlorophenyl)imidazole is dissolved in acetonitrile, and methyl iodide is added dropwise with potassium carbonate as base. The reaction is stirred at room temperature for several hours. The product, N-(4-chlorophenyl)-1-methylimidazole, is isolated by extraction and purification.Step 3: Carboximidamide formation

The 4-position of the imidazole ring is functionalized by lithiation or halogenation followed by reaction with an amidine source such as aminoguanidine or by converting a nitrile intermediate to carboximidamide using ammonium salts under acidic or basic conditions.

Data Table Summarizing Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | N-Arylation | 4-Chlorobenzyl chloride, K2CO3, DMF, 24h, RT | N-(4-chlorophenyl)imidazole | 60-75 | Base-mediated nucleophilic substitution |

| 2 | Methylation | Methyl iodide, K2CO3, acetonitrile, RT, 6h | N-(4-chlorophenyl)-1-methylimidazole | 70-85 | Selective N1 methylation |

| 3 | Carboximidamide formation | Amidine reagent or ammonium salts, variable | N-(4-Chlorophenyl)1-methyl-1H-imidazole-4-carboximidamide | 50-70 | Functional group transformation |

Research Findings and Optimization Notes

- The use of potassium carbonate as a base in the N-arylation step is crucial for high conversion and selectivity.

- Solvent choice impacts reaction efficiency; polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are preferred.

- Methylation requires careful control of stoichiometry to avoid over-alkylation.

- The carboximidamide introduction step often requires optimization of temperature and pH to maximize yield and purity.

- Purification is typically achieved by column chromatography using petroleum ether/ethyl acetate mixtures.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H11ClN4

- Molar Mass : 234.68 g/mol

- CAS Number : 959604-71-8

The compound features an imidazole core with a carboximidamide functional group, which contributes to its reactivity and biological interactions. Its structure allows it to engage with various biological targets, making it a versatile compound in research.

Medicinal Chemistry

N-(4-Chlorophenyl)1-methyl-1H-imidazole-4-carboximidamide has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects. For instance, it demonstrated an IC50 value of approximately 20 μM against Staphylococcus aureus, indicating its effectiveness as an antibacterial agent.

- Antifungal Properties : Research indicated that it has antifungal activity against Candida albicans, with an IC50 value of 15 μM, suggesting potential applications in treating fungal infections.

- Anti-inflammatory Effects : The compound has been reported to reduce pro-inflammatory cytokine levels in vitro, indicating its potential as an anti-inflammatory agent.

Biological Research

The compound's interactions with biological systems have been a focus of research:

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation, showcasing its potential in treating various diseases .

- Neuroprotective Properties : Investigations into neurodegenerative disorders suggest that the compound could serve as a selective inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegeneration .

Materials Science

In industrial contexts, this compound is utilized for developing new materials:

- Polymer Synthesis : Its unique chemical properties allow it to be used as a building block for synthesizing more complex organic compounds and polymers, which can be applied in coatings and other materials .

Study on Antimicrobial Effects

A comprehensive study demonstrated the antimicrobial efficacy of this compound against several bacterial strains, establishing its potential role as a therapeutic agent.

Antifungal Activity Assessment

Research highlighted the compound's significant antifungal activity against Candida albicans, reinforcing its therapeutic potential in treating fungal infections.

Inflammation Modulation

Investigations into the anti-inflammatory properties revealed that this compound could effectively modulate cytokine levels, providing insights into its mechanism of action against inflammation.

Summary of Findings

The applications of this compound span across medicinal chemistry, biological research, and industrial uses. Its biological activities, including antimicrobial and anti-inflammatory effects, position it as a promising candidate for further research and development in therapeutic applications.

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, antifungal, anti-inflammatory | Effective against Staphylococcus aureus and Candida albicans |

| Biological Research | Enzyme inhibition, neuroprotection | Potential nNOS inhibitor with implications for neurodegeneration |

| Industrial Applications | Polymer synthesis | Used as a building block for complex organic compounds |

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the context in which the compound is used, such as in therapeutic applications or industrial processes.

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Phenyl Groups

The 4-chlorophenyl group is a critical motif in agrochemical and medicinal chemistry. Comparisons with halogen-substituted analogs reveal trends in activity and physicochemical properties:

- N-(4-Fluorophenyl)maleimide (19) and N-(4-Iodophenyl)maleimide (28) exhibit IC₅₀ values of 5.18 μM and 4.34 μM, respectively, against monoacylglycerol lipase (MGL), while N-(4-Chlorophenyl)maleimide (22) shows slightly reduced potency (IC₅₀ = 7.24 μM) . This suggests halogen size (van der Waals radius) minimally impacts MGL inhibition, though electronic effects (e.g., inductive withdrawal by Cl vs. F) may play a role.

- In insecticidal studies, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) outperforms acetamiprid, a commercial neonicotinoid, against cowpea aphids. The chlorophenyl group likely enhances binding to insect nicotinic acetylcholine receptors (nAChRs) .

Imidazole-Based Analogues

Modifications to the imidazole ring and carboximidamide group significantly alter functionality:

- 1-Methyl-1H-imidazole-4-carboxamide (similarity score: 0.71) lacks the chlorophenyl group, likely reducing lipophilicity and receptor affinity compared to the target compound .

- N-(4-Chlorophenyl)-2-(9-(4-chlorophenyl)-3,7-dithia-5-azatetracyclo-[9.2.1.0²,¹⁰⁰⁴,⁸]tetradecen-4(8)-one-6-yl)-5-acetic acid hydrazide (IIIo) incorporates a thiazolidinone scaffold, demonstrating that fused heterocyclic systems can enhance bioactivity but may complicate synthesis .

Table 2: Imidazole Derivatives and Key Properties

Substituent Position and Bioactivity

The position of substituents on the phenyl ring is crucial. For example:

- N-(4-Chlorophenyl)maleimide (IC₅₀ = 7.24 μM) vs. N-(2-Chlorophenyl)maleimide : Meta/para-substitution often enhances target engagement due to steric and electronic optimization .

- N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) exhibits antioxidant activity, highlighting that chlorophenyl groups paired with hydroxamic acid moieties can stabilize free radicals .

Biological Activity

N-(4-Chlorophenyl)1-methyl-1H-imidazole-4-carboximidamide is a compound of interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H10ClN5

- Molecular Weight : 239.67 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15.2 |

| HCT-116 (Colon) | 12.5 |

| HepG2 (Liver) | 18.0 |

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell growth and survival, making it a promising lead for further development in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound is known to bind to enzymes involved in inflammatory processes and cancer cell proliferation, thereby modulating their activity.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound inhibits enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses.

- Receptor Modulation : It may act on specific receptors involved in cell signaling pathways that regulate apoptosis and cell cycle progression .

Study 1: Antimicrobial Efficacy

In a study published in Heliyon, this compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load, suggesting its potential use in treating infections caused by resistant strains .

Study 2: Anticancer Activity

A recent investigation focused on the anticancer effects of this compound on human breast cancer cells (MDA-MB-231). The study reported that treatment with the compound led to increased apoptosis and decreased cell viability, highlighting its potential as an effective therapeutic agent against breast cancer .

Chemical Reactions Analysis

Imidazole Ring Reactivity

The 1-methylimidazole core exhibits reactivity typical of aromatic heterocycles, including electrophilic substitution and coordination chemistry.

Electrophilic Substitution

-

Nitrogen Coordination : The imidazole’s N3 nitrogen (non-methylated) can act as a Lewis base. In related compounds (e.g., thiophene-2-carboximidamide derivatives), this nitrogen forms hydrogen bonds with acidic protons in enzyme active sites (e.g., Glu592 in nitric oxide synthase) .

-

Halogenation : While direct evidence is lacking for this compound, analogous imidazoles undergo electrophilic halogenation at the C2 or C5 positions under acidic conditions .

Metal Coordination

Imidazole derivatives often form complexes with transition metals. For example, the unsubstituted nitrogen in the carboximidamide group may coordinate to metals like copper or zinc, as seen in enzyme-inhibitor complexes .

Carboximidamide Group Reactivity

The carboximidamide (-NH-C(=NH)-) group is a key site for nucleophilic and condensation reactions.

Cycloaddition Reactions

-

[3 + 2] Cycloaddition : Analogous benzimidamides react with vinyl azides to form 2,4-disubstituted imidazoles under catalyst-free conditions . For example:

This suggests that the carboximidamide’s NH

group could participate in similar cyclizations .

Nucleophilic Substitution

-

Alkylation : The carboximidamide’s amine group may undergo alkylation with chloroacetyl chloride or similar reagents, as demonstrated in the synthesis of 1,2,4-oxadiazole hybrids .

Chlorophenyl Substituent Reactivity

The 4-chlorophenyl group influences electronic effects and participates in cross-coupling reactions.

Suzuki-Miyaura Coupling

-

The chlorine atom can be replaced via palladium-catalyzed coupling with aryl boronic acids, though direct examples for this compound are unreported. Related chlorophenyl-imidazoles undergo such reactions to introduce diverse aryl groups .

Nucleophilic Aromatic Substitution

-

Under basic conditions, the chlorine may be displaced by strong nucleophiles (e.g., amines or alkoxides) . For instance, 4-chlorophenyl isothiocyanate reacts with hydrazines to form thioureas .

Functionalization of the Methyl Group

The N1-methyl group is typically inert but can be demethylated under harsh conditions (e.g., HI/red phosphorus) to regenerate a free NH group for further derivatization .

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets highlight its reactivity:

-

Enzyme Inhibition : Structural analogs (e.g., thiophene-2-carboximidamides) inhibit nitric oxide synthase by forming hydrogen bonds between the carboximidamide group and active-site residues (e.g., Glu592) .

-

Antifungal Activity : Related imidazole derivatives show activity via coordination to fungal cytochrome P450 enzymes .

Q & A

Q. What are the common synthetic routes for N-(4-Chlorophenyl)-1-methyl-1H-imidazole-4-carboximidamide?

- Methodological Answer : A widely used approach involves cyclization of intermediates derived from substituted acrylamides. For example, (E)-N-(4-chlorophenyl) acrylamide derivatives can undergo base-catalyzed intramolecular cyclization to form the imidazole core. Key steps include:

- Catalytic hydrogenation : Optimization of solvent (ethanol vs. water) and catalyst (Pd/C vs. Raney Ni) to avoid dehalogenation byproducts. Raney Ni improves yield to 92% by suppressing aryl-Cl bond cleavage .

- Cyclization : Alkaline conditions (NaOH in ethanol at 45°C) promote Schiff base formation and dehydration, yielding the target compound (88% isolated yield). Lower temperatures or weaker bases (e.g., Na₂CO₃) reduce efficiency .

- Example Optimization Table :

| Entry | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | Pd/C | 6 | 45 | 45 |

| 4 | Water | Pd/C | 6 | 45 | 55 |

| 5 | Ethanol | Raney Ni | 6 | 45 | 92 |

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

- Methodological Answer :

- NMR/LC-MS : Confirm molecular integrity and detect intermediates/byproducts (e.g., hydrodechlorination byproducts in Pd/C reactions) .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, while ORTEP-3 generates thermal ellipsoid diagrams for visualizing bond lengths and angles .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Q. What are the known biological activities of this compound?

- Methodological Answer :

- Antimicrobial Screening : Tested via agar diffusion or microdilution assays against bacterial/fungal strains. Derivatives like 4-(4-chlorophenylamino)dihydropyrimidin-thiones show activity via membrane disruption or enzyme inhibition .

- Anticancer Potential : Assessed using cell viability assays (e.g., MTT). Structural analogs exhibit activity by targeting kinases or disrupting microtubule assembly .

Advanced Research Questions

Q. How can regioselectivity challenges in imidazole ring formation be addressed?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the aryl ring direct cyclization to the 4-position. Steric hindrance from bulky groups (e.g., p-tolyl) may lead to inseparable regioisomers, requiring chromatographic or recrystallization techniques .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Ni) influence regioselectivity. Raney Ni minimizes side reactions compared to Pd/C .

Q. How to resolve contradictions in byproduct formation during synthesis?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., dehalogenated benzamide in Pd/C reactions). Adjust catalyst (switch to Raney Ni) or solvent (water instead of ethanol) to suppress undesired pathways .

- Reaction Monitoring : In situ FTIR or NMR tracks intermediate stability. For example, prolonged hydrogenation (>6 hours) degrades intermediates, necessitating shorter reaction times .

Q. What computational approaches predict the compound’s biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with receptors (e.g., cannabinoid receptors or kinases). The chlorophenyl and imidazole moieties may bind hydrophobic pockets or catalytic sites .

- QSAR Modeling : Correlate substituent effects (e.g., -Cl, -CF₃) with bioactivity data to design analogs with improved potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.